(E)-2,3-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
2,3-dimethoxy-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-20-13-9-8-11(22-2)10-15(13)25-18(20)19-17(21)12-6-5-7-14(23-3)16(12)24-4/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBAIICFANWFHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,3-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dimethoxybenzoyl chloride with 6-methoxy-3-methylbenzo[d]thiazol-2-amine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2,3-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide core can be reduced to form amines.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination under Lewis acid catalysis.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
(E)-2,3-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism by which (E)-2,3-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide exerts its effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Methoxy vs.
- Sulfamoyl vs. Methoxy : The sulfamoyl group in introduces hydrogen-bonding capacity, which may enhance target binding affinity compared to the target’s methoxy-dominated structure.
Spectroscopic and Physicochemical Properties
Table 2: Spectral Data Comparison
Biological Activity
(E)-2,3-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound characterized by its complex structure, which includes a benzamide moiety and a benzothiazole derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 358.4 g/mol. Its structure features multiple methoxy groups that enhance its solubility and reactivity, making it a valuable candidate for various biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C18H18N2O4S |
| Molecular Weight | 358.4 g/mol |
| CAS Number | 895442-14-5 |
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. This compound has been studied for its effectiveness against various bacterial strains. In vitro studies have demonstrated that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Anticancer Properties
The compound has also shown promise in anticancer research. Studies involving structure-activity relationship (SAR) analyses indicate that modifications in the thiazole ring can enhance cytotoxicity against cancer cell lines. For instance, compounds similar to this compound have been reported to exhibit significant activity against various cancer cell lines, including those resistant to standard treatments . The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation through interaction with specific molecular targets.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. In animal models, it has been shown to reduce inflammation markers significantly, indicating its potential for treating inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of several benzothiazole derivatives found that this compound exhibited notable inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of several standard antibiotics .
- Cytotoxicity Against Cancer Cells : In vitro tests on breast cancer cell lines revealed that this compound inhibited cell growth with an IC50 value comparable to established chemotherapeutics like doxorubicin. The study suggested that the presence of methoxy groups significantly enhances the compound's efficacy .
Q & A
Q. What are the key steps for synthesizing (E)-2,3-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide, and how can reaction conditions be optimized?
- Methodological Answer: Synthesis typically involves condensation of 2,3-dimethoxybenzoyl chloride with a substituted benzothiazole hydrazone under reflux in ethanol or methanol, catalyzed by glacial acetic acid . Optimization includes:
- Solvent Selection: Absolute ethanol or methanol ensures solubility and reaction efficiency.
- Catalyst Use: Glacial acetic acid (5–10 drops) enhances nucleophilic substitution .
- Reaction Monitoring: TLC or HPLC is used to track progress.
- Example Procedure:
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Hydrazone formation | Reflux, 4–6 hours | 60–70% | |
| Amide coupling | Room temperature, 12 hours | 55–65% |
Q. How is the (E)-configuration of the imine bond confirmed in this compound?
- Methodological Answer: The (E)-configuration is verified via:
- 1H NMR: Coupling constants (J) between imine protons and adjacent groups (e.g., J = 9–12 Hz for trans configuration) .
- 13C NMR: Chemical shifts for carbonyl carbons (165–175 ppm) and imine carbons (150–160 ppm) .
- X-ray Crystallography: Definitive structural confirmation, though less commonly used due to crystallinity challenges .
Q. What are the recommended analytical techniques for purity assessment?
- Methodological Answer:
- HPLC: Reverse-phase C18 column, acetonitrile/water gradient (retention time ~8–10 minutes) .
- Elemental Analysis: Deviation ≤0.4% for C, H, N, S .
- Mass Spectrometry: HRMS (ESI+) confirms molecular ion peaks (e.g., [M+H]+ at m/z 415.1328) .
Advanced Research Questions
Q. How does the electronic nature of substituents on the benzothiazole ring influence bioactivity?
- Methodological Answer: Structure-activity relationship (SAR) studies reveal:
- Electron-Withdrawing Groups (e.g., -NO₂, -Cl): Enhance binding to biological targets (e.g., kinases) by increasing electrophilicity .
- Electron-Donating Groups (e.g., -OCH₃): Improve solubility but may reduce target affinity .
- Example Data:
| Substituent | IC₅₀ (µM) | LogP | Reference |
|---|---|---|---|
| 6-OCH₃ | 2.1 | 3.2 | |
| 4-Cl | 0.8 | 4.1 |
Q. What computational strategies are used to predict binding modes with biological targets?
- Methodological Answer:
- Docking Studies (AutoDock Vina): The benzamide moiety interacts with hydrophobic pockets, while the methoxy groups form hydrogen bonds with residues like Asp86 in carbonic anhydrase .
- DFT Calculations: HOMO-LUMO gaps (4–5 eV) correlate with charge-transfer interactions in chemosensing applications .
- MD Simulations: Stability of ligand-protein complexes over 100 ns trajectories validates binding .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer:
- Standardized Assays: Use consistent cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., MTT assay) .
- Control Experiments: Include positive controls (e.g., doxorubicin for cytotoxicity) and validate purity (>95%) .
- Meta-Analysis: Compare IC₅₀ values across studies with similar substituents (e.g., 6-OCH₃ derivatives show ±10% variability) .
Q. What experimental designs are optimal for studying the compound’s photostability?
- Methodological Answer:
- UV-Vis Spectroscopy: Monitor λmax shifts under UV light (254 nm) over 24 hours .
- LC-MS: Detect degradation products (e.g., demethylation or ring-opening) .
- Accelerated Stability Testing: 40°C/75% RH for 4 weeks, with sampling intervals .
Methodological Challenges
Q. What strategies mitigate poor aqueous solubility during in vitro assays?
- Methodological Answer:
- Co-Solvents: Use DMSO (≤1% v/v) or cyclodextrin complexes .
- Nanoformulation: PEGylated liposomes improve bioavailability (e.g., 80% encapsulation efficiency) .
- pH Adjustment: Phosphate buffer (pH 7.4) enhances solubility of ionizable groups .
Q. How are reaction intermediates characterized to avoid byproducts?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
